2-ethoxy-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-ethoxy-N-(4-methylpyridin-2-yl)acetamide is a heterocyclic compound with the molecular formula C10H14N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyridin-2-yl)acetamide
- 2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
- N-(pyridin-2-yl)amides
Uniqueness
2-ethoxy-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility and modify its interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-7-10(13)12-9-6-8(2)4-5-11-9/h4-6H,3,7H2,1-2H3,(H,11,12,13) |
InChI Key |
WLJCLLQZQPMUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
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